![molecular formula C27H24N4O3S B2463062 methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate CAS No. 1112037-48-5](/img/structure/B2463062.png)
methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate
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Description
Methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One research avenue involves the synthesis of new hydrazones and azetidines from quinazolinone moieties, showcasing the versatility of such compounds in generating novel derivatives through a series of synthetic steps starting from anthranilic acid (AL-ALAAF & Al-iraqi, 2021). This highlights the compound's utility as a precursor for further chemical transformations.
Biological Activities
Antitumor Activities
Several quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity . Notably, specific derivatives have shown significant broad-spectrum antitumor activities, with some being more potent than established controls like 5-FU. These findings indicate the potential therapeutic applications of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Activities
Research has also focused on the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing the quinoline ring , evaluated for their antimicrobial activity. The results suggest that specific compounds exhibit higher antifungal activity compared to their antibacterial activity, underscoring their potential in addressing fungal infections (Yurttaş et al., 2020).
α1-Adrenoreceptor Antagonism
Additionally, quinazolinone-arylpiperazine derivatives have been designed and synthesized as α1-adrenoreceptor antagonists, demonstrating promising hypotensive activity in normotensive cats. These findings are supported by molecular modeling studies, suggesting these compounds' mechanism of action and potential as antihypertensive agents (Abou-Seri, Abouzid, & Abou El Ella, 2011).
properties
IUPAC Name |
methyl 2-[[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-34-26(33)21-11-5-7-13-23(21)28-24(32)17-35-25-20-10-4-6-12-22(20)29-27(30-25)31-15-14-18-8-2-3-9-19(18)16-31/h2-13H,14-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUPIPULVXPRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate |
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